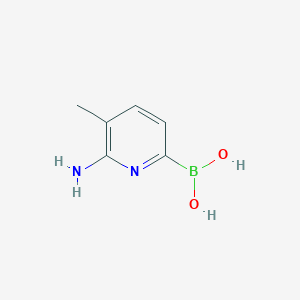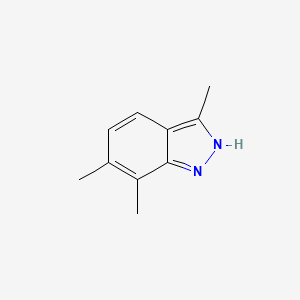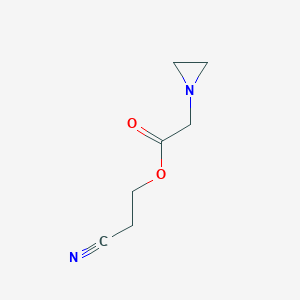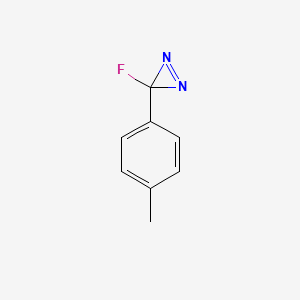
(6-Amino-5-methylpyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-5-methylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-5-methylpyridin-2-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of boronic acid derivatives.
Analyse Chemischer Reaktionen
Reaktionstypen: (6-Amino-5-methylpyridin-2-yl)boronsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Boronsäuren können oxidiert werden, um Boronsäureester oder Borate zu bilden.
Reduktion: Reduktionsreaktionen können Boronsäuren in Borane umwandeln.
Gängige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid oder andere Reduktionsmittel.
Substitution: Palladiumkatalysatoren und Basen wie Kaliumcarbonat.
Hauptprodukte:
Oxidation: Boronsäureester oder Borate.
Reduktion: Borane.
Substitution: Biarylverbindungen oder andere gekoppelte Produkte.
Wissenschaftliche Forschungsanwendungen
(6-Amino-5-methylpyridin-2-yl)boronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von (6-Amino-5-methylpyridin-2-yl)boronsäure beinhaltet seine Fähigkeit, reversible kovalente Bindungen mit Diolen und anderen Nukleophilen zu bilden. Diese Eigenschaft macht sie in der molekularen Erkennung und Katalyse nützlich . Die Verbindung kann mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagieren und so biologische Pfade und Prozesse beeinflussen.
Ähnliche Verbindungen:
- Phenylboronsäure
- 4-Methylphenylboronsäure
- 2-Pyridinboronsäure
Vergleich: (6-Amino-5-methylpyridin-2-yl)boronsäure ist aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch einer Methylgruppe am Pyridinring einzigartig. Diese Strukturmerkmale verbessern ihre Reaktivität und Spezifität in chemischen Reaktionen im Vergleich zu anderen Boronsäuren .
Wirkmechanismus
The mechanism of action of (6-Amino-5-methylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis . The compound can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Pyridineboronic acid
Comparison: (6-Amino-5-methylpyridin-2-yl)boronic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This structural feature enhances its reactivity and specificity in chemical reactions compared to other boronic acids .
Eigenschaften
Molekularformel |
C6H9BN2O2 |
|---|---|
Molekulargewicht |
151.96 g/mol |
IUPAC-Name |
(6-amino-5-methylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3,10-11H,1H3,(H2,8,9) |
InChI-Schlüssel |
QRAZRUGPCGMRNT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC(=C(C=C1)C)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)


![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)



![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
